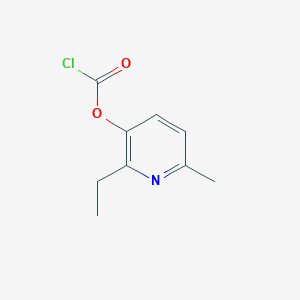

2-Ethyl-6-methylpyridin-3-yl chloroformate

Description

Significance of Chloroformate Chemistry in Organic Synthesis and Analytical Science

Chloroformates are a class of organic compounds characterized by the formula ROC(O)Cl. wikipedia.org They are formally esters of chloroformic acid and are known for their high reactivity, serving as crucial intermediates and reagents in a wide array of chemical transformations. nih.gov Typically prepared by the reaction of an alcohol or phenol (B47542) with phosgene (B1210022), these compounds are pivotal in both synthetic and analytical applications. nih.govkobe-u.ac.jp

In organic synthesis, chloroformates are extensively used as acylating agents. One of their most prominent roles is in the introduction of protecting groups for amines, alcohols, and other functional groups. For instance, benzyl (B1604629) chloroformate is used to introduce the carboxybenzyl (Cbz) protecting group, and fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) is used for the Fmoc protecting group, both of which are fundamental in peptide synthesis. wikipedia.org Beyond protection chemistry, chloroformates react readily with various nucleophiles. Their reactions with amines yield stable carbamates, reactions with alcohols produce carbonate esters, and reactions with carboxylic acids can form mixed anhydrides. wikipedia.org This versatile reactivity makes them indispensable for constructing key linkages in pharmaceuticals, agrochemicals, and polymers. nih.govframochem.com

In the realm of analytical science, chloroformates serve as excellent derivatizing agents, particularly for gas chromatography-mass spectrometry (GC-MS). wikipedia.org Many polar, non-volatile compounds, such as amino acids, phenols, and carboxylic acids, are difficult to analyze directly using GC. By reacting these analytes with a chloroformate reagent (e.g., ethyl chloroformate or methyl chloroformate), they are converted into less polar, more volatile ester derivatives. wikipedia.org This chemical modification allows for their straightforward separation and sensitive detection, enabling the quantitative analysis of a vast array of metabolites in complex biological samples. wikipedia.org

Table 2: Key Reactions of Chloroformates

| Reactant | Product | Reaction Type |

| Amine (R'-NH₂) | Carbamate (B1207046) (ROC(O)NHR') | Carbamoylation |

| Alcohol (R'-OH) | Carbonate Ester (ROC(O)OR') | Carbonate Formation |

| Carboxylic Acid (R'-COOH) | Mixed Anhydride (B1165640) (ROC(O)OC(O)R') | Anhydride Synthesis |

The Pyridyl Moiety in Advanced Chemical Architectures: A Research Perspective

The pyridine (B92270) ring is a foundational heterocyclic scaffold that features prominently in numerous areas of chemical science. Its structure, which is analogous to benzene (B151609) with one CH group replaced by a nitrogen atom, imparts a unique combination of aromaticity, basicity, and coordination ability. The lone pair of electrons on the nitrogen atom is not part of the aromatic system and is available for coordination with metal ions, making pyridyl-containing molecules excellent ligands in coordination chemistry. mdpi.com This property is harnessed in the design of catalysts, metal-ion sensors, and advanced materials. rsc.orgnih.gov

In medicinal chemistry and materials science, the pyridyl group is considered a "privileged scaffold" due to its prevalence in a vast number of bioactive compounds and functional materials. The inclusion of a pyridine moiety can enhance a molecule's solubility, alter its metabolic profile, and provide specific interaction points with biological targets. The precursor to the titular compound, 2-ethyl-6-methyl-3-hydroxypyridine (also known as Emoxipin), is a synthetic antioxidant and neuroprotective agent, highlighting the biological relevance of this specific substituted pyridine core. cymitquimica.comdergipark.org.tr

Positioning of 2-Ethyl-6-methylpyridin-3-yl Chloroformate in Current Academic Inquiry

Based on the established reactivity of its functional groups, this compound is positioned as a specialized chemical intermediate or building block. Its primary role in academic and industrial research would be to introduce the 2-ethyl-6-methylpyridin-3-yloxycarbonyl group onto a target molecule. This process would leverage the high reactivity of the chloroformate moiety to form a stable covalent bond with nucleophiles like amines, alcohols, or thiols.

The incorporation of the 2-ethyl-6-methylpyridin-3-yl group could serve several strategic purposes in the design of new molecules:

Bioactive Compound Synthesis : Given that the 2-ethyl-6-methyl-3-hydroxypyridine core possesses known antioxidant and neuroprotective properties, this chloroformate could be used to synthesize novel prodrugs or derivatives. cymitquimica.comdergipark.org.tr By linking this pyridinol structure to other pharmacophores via a carbonate or carbamate linkage, researchers could develop compounds with modified pharmacokinetic profiles or synergistic activities.

Polymer and Materials Science : In materials science, this compound could be used as a monomer or a modifying agent for polymers. The pyridyl group can impart specific properties to a polymer backbone, such as improved thermal stability, altered solubility, or the ability to coordinate metal ions. This could lead to the development of new functional materials, such as metal-scavenging resins, catalytic supports, or materials with unique optical properties.

In essence, this compound is not an end product itself but rather a sophisticated tool for chemists. It provides a direct route to introduce a functionally and sterically defined pyridyl moiety into a wide range of chemical architectures, enabling the exploration of new pharmaceuticals, advanced materials, and complex chemical systems. Its synthesis from the corresponding pyridinol, 2-ethyl-6-methyl-3-hydroxypyridine, and a phosgene equivalent is a standard chemical transformation, making it an accessible reagent for specialized synthetic applications. google.comresearchgate.net

Structure

3D Structure

Properties

Molecular Formula |

C9H10ClNO2 |

|---|---|

Molecular Weight |

199.63 g/mol |

IUPAC Name |

(2-ethyl-6-methylpyridin-3-yl) carbonochloridate |

InChI |

InChI=1S/C9H10ClNO2/c1-3-7-8(13-9(10)12)5-4-6(2)11-7/h4-5H,3H2,1-2H3 |

InChI Key |

MKDMCUDNANEPFI-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C=CC(=N1)C)OC(=O)Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Ethyl 6 Methylpyridin 3 Yl Chloroformate

Phosgene-Based Approaches for Pyridyl Chloroformate Synthesis

The reaction of an alcohol with phosgene (B1210022) (COCl₂) is the most direct and traditional method for producing chloroformates. kobe-u.ac.jp In the context of synthesizing 2-ethyl-6-methylpyridin-3-yl chloroformate, the precursor is the corresponding pyridinol, 2-ethyl-6-methyl-3-hydroxypyridine. These methods, while efficient, require stringent safety protocols due to the extreme toxicity of phosgene gas. kobe-u.ac.jp

The synthesis of this compound via direct phosgenation involves the reaction of 2-ethyl-6-methyl-3-hydroxypyridine with phosgene gas. This reaction is typically performed in an inert solvent, such as toluene (B28343) or dichloromethane, often in the presence of a base to neutralize the hydrogen chloride (HCl) byproduct. The base, which can be a tertiary amine like triethylamine (B128534) or even another equivalent of the pyridine (B92270) substrate, facilitates the reaction by trapping HCl. The general mechanism involves the nucleophilic attack of the hydroxyl group of the pyridinol on the carbonyl carbon of phosgene, followed by the elimination of a chloride ion and subsequent deprotonation to yield the final chloroformate product.

Due to the significant hazards associated with handling gaseous phosgene, solid or liquid phosgene equivalents, such as triphosgene (B27547) and diphosgene, have become indispensable in modern organic synthesis. kobe-u.ac.jpwikipedia.org These surrogates offer a safer and more convenient means of performing phosgenation reactions, as they can be handled more easily and generate phosgene in situ. kobe-u.ac.jp

Triphosgene, or bis(trichloromethyl) carbonate (BTC), is a stable, crystalline solid that serves as a safe and effective substitute for phosgene. kobe-u.ac.jpjustia.com In the presence of a nucleophilic catalyst, such as a tertiary amine, triphosgene decomposes to release three equivalents of phosgene. researchgate.net The synthesis of a pyridyl chloroformate using this method involves reacting the corresponding pyridinol with triphosgene in an inert solvent. The reaction is generally mild and efficient. justia.comgoogle.com For instance, the synthesis of various alkyl and aryl chloroformates has been demonstrated with excellent yields using triphosgene in the presence of a base like sodium carbonate. justia.comgoogle.com

The reaction mechanism is believed to proceed through the formation of a pyridinium (B92312) carbamate (B1207046) intermediate when pyridine is used as a base, which is then susceptible to nucleophilic substitution by chloride ions to generate the alkyl chloride. nih.gov This highlights the dual role of pyridine as both a base and a nucleophilic promoter in such transformations. nih.gov

Table 1: Synthesis of Chloroformates using Triphosgene This table presents data on the synthesis of various chloroformates from their corresponding alcohols using triphosgene, illustrating typical reaction conditions and outcomes.

| Alcohol | Base | Catalyst | Solvent | Conversion (%) | Selectivity (%) | Yield (%) |

|---|---|---|---|---|---|---|

| n-Butanol | Sodium Carbonate | DMF | Toluene | 94 | 100 | - |

| n-Octanol | Sodium Carbonate | DMF | Toluene | 85 | 100 | - |

| Benzyl (B1604629) Alcohol | Sodium Carbonate | DMF | Toluene | 70 | 98.5 | - |

| Benzyl Alcohol | Potassium Carbonate | DMF | Toluene | 79 | 98.5 | - |

Data sourced from patents demonstrating the versatility of triphosgene for chloroformate synthesis. justia.comgoogle.com

Diphosgene, or trichloromethyl chloroformate, is a liquid reagent that serves as another convenient phosgene equivalent. wikipedia.org It is less volatile than phosgene, making it easier to handle, though it possesses comparable toxicity. wikipedia.org Diphosgene can be considered a dimer of phosgene and is used in a similar fashion to triphosgene for the synthesis of chloroformates, isocyanates, and carbonates. wikipedia.orgresearchgate.net Upon heating or catalysis, it decomposes to provide two equivalents of phosgene. wikipedia.org The reaction of a pyridinol like 2-ethyl-6-methyl-3-hydroxypyridine with diphosgene would proceed under similar conditions to direct phosgenation, typically requiring a base to scavenge the HCl produced. Studies on the decomposition of diphosgene show that it is an intermediate in the breakdown of triphosgene to phosgene. researchgate.netmdma.ch

Utilization of Phosgene Surrogates in Pyridyl Chloroformate Formation

Emerging Synthetic Strategies for Chloroformates with Heteroaromatic Scaffolds

Recent advancements in synthetic chemistry have focused on developing safer and more sustainable methods for carrying out hazardous reactions. For chloroformate synthesis, this has led to innovative techniques that generate phosgene on demand in closed systems, minimizing exposure and risk. chemistryviews.org

Photo-on-demand synthesis represents a significant step forward in phosgenation chemistry. acs.org This method involves the photochemical oxidation of chloroform (B151607) (CHCl₃) to generate phosgene in situ using ultraviolet (UV) or visible light. kobe-u.ac.jpacs.orgbohrium.com Chloroform, which is an inexpensive and readily available solvent, serves as both the reagent and the reaction medium. organic-chemistry.org The generated phosgene is immediately consumed by the alcohol present in the solution, leading to the formation of the corresponding chloroformate. kobe-u.ac.jpnih.gov

This technique has been successfully applied to the gram-scale synthesis of various chloroformates and carbonate esters in both semi-batch and continuous flow systems. chemistryviews.orgacs.org The process is efficient, proceeds without chemical reagents or catalysts in some setups, and significantly enhances safety by avoiding the storage and transport of phosgene. acs.org The reaction can be controlled simply by turning the light source on or off. researchgate.net Research has shown high yields for the conversion of primary alkyl alcohols to chloroformates using this method. organic-chemistry.org

Table 2: Photo-On-Demand Synthesis of Chloroformates from Various Alcohols This table summarizes the yields of different chloroformates synthesized via the photo-on-demand method, where chloroform serves as the phosgene source.

| Alcohol | Yield of Chloroformate (%) |

|---|---|

| 1-Hexanol | 93 |

| 1-Octanol | 86 |

| 1-Decanol | 87 |

| 1-Dodecanol | 85 |

| Benzyl alcohol | 71 |

Data adapted from studies on photo-on-demand synthesis, demonstrating the method's effectiveness for a range of alcohols. organic-chemistry.orgkobe-u.ac.jp

Precursor Functionalization and Regioselective Synthesis of 2-Ethyl-6-methylpyridin-3-ol

The regioselective introduction of a hydroxyl group at the C-3 position of the 2-ethyl-6-methylpyridine (B72595) ring is a critical step in the synthesis of the target chloroformate. This section explores the strategies developed to achieve this specific functionalization.

Strategies for Selective C-3 Hydroxylation of 2-Ethyl-6-methylpyridine

Direct C-H hydroxylation of pyridine rings, particularly at the C-3 position, is a challenging transformation due to the electronic properties of the heterocycle. However, recent advancements in synthetic organic chemistry have provided viable pathways to achieve this selectively.

One of the most promising methods for the selective C-3 hydroxylation of pyridines is through the photochemical valence isomerization of pyridine N-oxides. This metal-free approach offers operational simplicity and compatibility with a diverse range of functional groups. nih.govnih.govthieme-connect.comacs.org The general strategy involves the initial oxidation of the pyridine nitrogen to form the corresponding N-oxide. Subsequent irradiation with UV light induces a rearrangement to an oxaziridine (B8769555) intermediate, which then isomerizes to the desired 3-hydroxypyridine (B118123).

While direct application to 2-ethyl-6-methylpyridine is not explicitly detailed in the reviewed literature, the general applicability of this photochemical method to substituted pyridines suggests its potential for the synthesis of 2-ethyl-6-methylpyridin-3-ol. The reaction conditions for such a transformation would likely involve the use of a suitable solvent and a specific wavelength of UV light to induce the desired isomerization.

An alternative approach to constructing the 2-ethyl-6-methylpyridin-3-ol scaffold involves building the ring from acyclic precursors. A patented method describes the synthesis of 2-ethyl-6-methyl-3-hydroxypyridine from 5-methyl-2-propionyl furan (B31954). This process involves reacting the furan derivative with an aqueous solution of ammonia (B1221849) in the presence of a catalyst at high pressure and temperature. nih.govgoogle.com This method, while not a direct hydroxylation of a pre-formed pyridine ring, provides a regiochemically defined route to the desired product.

Below is a table summarizing a potential photochemical approach based on general methodologies for pyridine C-3 hydroxylation:

| Step | Reagent/Condition | Purpose | Potential Yield (%) |

| 1. N-Oxidation | m-CPBA or H₂O₂/AcOH | Formation of 2-ethyl-6-methylpyridine N-oxide | >90 |

| 2. Photochemical Rearrangement | UV irradiation (e.g., 254 nm), Solvent (e.g., Acetone) | Isomerization to 2-ethyl-6-methylpyridin-3-ol | 40-60 (based on similar substrates) |

Note: The yields are estimations based on analogous reactions reported in the literature and would require experimental optimization for this specific substrate.

Elucidating Reactivity and Mechanistic Pathways of 2 Ethyl 6 Methylpyridin 3 Yl Chloroformate

Nucleophilic Acyl Substitution Reactions of Pyridyl Chloroformates

The reactivity of 2-Ethyl-6-methylpyridin-3-yl chloroformate is dominated by nucleophilic acyl substitution at the carbonyl carbon. This process involves the attack of a nucleophile and the subsequent departure of the chloride leaving group. The general mechanism proceeds through a tetrahedral intermediate. epa.govnih.gov The pyridine (B92270) ring, with its electron-withdrawing nature, enhances the electrophilicity of the carbonyl carbon, making it susceptible to attack by a range of nucleophiles.

Carbamate (B1207046) Formation via Reaction with Amines

The reaction of this compound with primary or secondary amines is a well-established method for the synthesis of carbamates. nih.gov This reaction typically proceeds readily under mild conditions, often in the presence of a base to neutralize the hydrogen chloride byproduct.

The general reaction is as follows:

R¹R²NH + (2-Ethyl-6-methylpyridin-3-yl)OCOCl → (2-Ethyl-6-methylpyridin-3-yl)OCONR¹R² + HCl

Detailed studies on the aminolysis of analogous phenyl chloroformates in acetonitrile (B52724) have shown that the reaction proceeds via a concerted SN2-like mechanism. rsc.org The transition state is characterized as strongly associative with minimal bond breaking. rsc.org The basicity of the attacking amine plays a significant role in the reaction rate. rsc.org

Table 1: Illustrative Reaction Conditions for Carbamate Formation with Chloroformates

| Chloroformate | Amine | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Phenyl chloroformate | Morpholine | Pyridine | Dichloromethane | 0 to rt | - | google.com |

| Ethyl chloroformate | Benzylamine | Triethylamine (B128534) | Tetrahydrofuran | 0 | - | google.com |

| 2,2,2-Trichloroethyl chloroformate | Tropane | - | - | - | - | nih.gov |

Carbonate Ester Synthesis via Reaction with Alcohols

The synthesis of carbonate esters can be achieved through the reaction of this compound with alcohols. This reaction is typically carried out in the presence of a base, such as pyridine, to act as a scavenger for the HCl produced. researchgate.net

The general reaction is:

R'OH + (2-Ethyl-6-methylpyridin-3-yl)OCOCl → (2-Ethyl-6-methylpyridin-3-yl)OCOOR' + HCl

Research on the methanolysis of phenyl chloroformates in acetonitrile indicates that these reactions are also consistent with a concerted displacement mechanism. rsc.org The stability of the initial state is influenced by the resonance electron donation from the phenoxy group, which can slow the reaction rate. rsc.org

Table 2: Examples of Carbonate Ester Synthesis from Chloroformates

Mixed Anhydride (B1165640) Generation via Reaction with Carboxylic Acids

The reaction of this compound with a carboxylic acid in the presence of a tertiary amine, such as triethylamine, leads to the formation of a mixed carboxylic-carbonic anhydride. google.com These mixed anhydrides are versatile intermediates in organic synthesis, particularly in peptide coupling reactions.

The general reaction is:

R'COOH + (2-Ethyl-6-methylpyridin-3-yl)OCOCl + Et₃N → (2-Ethyl-6-methylpyridin-3-yl)OCOOCOR' + Et₃N·HCl

The formation of the mixed anhydride is a crucial activation step. To suppress the formation of a symmetrical carboxylic anhydride, it is often advantageous to add the carboxylic acid-triethylamine salt solution to the chloroformate solution, maintaining an excess of the chloroformate during the initial phase of the reaction. google.com

Table 3: Conditions for Mixed Anhydride Formation

Note: This table illustrates the general conditions for mixed anhydride formation using ethyl chloroformate as a representative chloroformate.

Unimolecular Decomposition Pathways and Kinetics

Beyond its bimolecular reactions, this compound can undergo unimolecular decomposition, particularly at elevated temperatures. The stability and decomposition pathways are influenced by the structure of the pyridyl group and the nature of the chemical bonds within the molecule.

Chlorine Atom Loss Mechanisms

While direct chlorine atom loss as a primary decomposition pathway for pyridyl chloroformates is not extensively detailed in the provided search results, the thermal decomposition of related chloroformates often involves the cleavage of the C-Cl bond. For instance, the gas-phase elimination of benzyl (B1604629) chloroformate proceeds through a concerted four-membered cyclic transition state to yield benzyl chloride and carbon dioxide. researchgate.net This suggests a mechanism where the chlorine atom is not lost as a free radical but is involved in a concerted rearrangement.

In the case of ethyl chloroformate, thermal decomposition can lead to the formation of ethyl chloride and carbon dioxide, although this is considered a heterogeneous reaction. researchgate.net The primary homogeneous, molecular decomposition pathway for ethyl chloroformate is the elimination of ethylene, HCl, and CO₂. researchgate.net

Competing Fragmentation Channels

The thermal decomposition of chloroformates can proceed through multiple competing pathways. For phenyl chloroformate, two primary fragmentation channels are observed: decarboxylation to form chlorobenzene (B131634) and decarbonylation to yield 2-chlorophenol. researchgate.net The decarboxylation process is suggested to occur via an intramolecular nucleophilic displacement of the chlorine atom through a four-membered cyclic transition state. researchgate.net The decarbonylation involves a migration of the chlorine atom to the aromatic ring through a five-membered cyclic transition state. researchgate.net

For this compound, analogous competing pathways can be postulated:

Decarboxylation: Leading to the formation of 3-chloro-2-ethyl-6-methylpyridine and carbon dioxide.

Decarbonylation and Rearrangement: Potentially leading to the formation of a chlorophenol-like derivative of the pyridine ring and carbon monoxide.

The specific branching ratios and kinetics of these pathways for this compound would require dedicated experimental and computational studies.

Table 4: Arrhenius Parameters for the Thermal Decomposition of Phenyl and p-Tolyl Chloroformate

| Compound | Product | log(A / s⁻¹) | Eₐ (kJ mol⁻¹) | Reference |

| Phenyl chloroformate | Chlorobenzene | 14.85 ± 0.38 | 260.4 ± 5.4 | researchgate.net |

| Phenyl chloroformate | 2-Chlorophenol | 12.76 ± 0.40 | 237.4 ± 5.6 | researchgate.net |

| p-Tolyl chloroformate | p-Chlorotoluene | 14.35 ± 0.28 | 252.0 ± 1.5 | researchgate.net |

| p-Tolyl chloroformate | 2-Chloro-4-methylphenol | 12.81 ± 0.16 | 222.2 ± 0.9 | researchgate.net |

Note: This table provides kinetic data for analogous aryl chloroformates to illustrate the competing decomposition pathways.

Intramolecular Rearrangements and Cyclization Processes

The reactivity of this compound is significantly influenced by the presence of the chloroformate moiety on the pyridine ring. While specific studies on the intramolecular rearrangements of this particular compound are not extensively documented, its structure suggests potential for intramolecular cyclization, a common reaction pathway for related pyridinyl chloroformates, particularly when a suitable nucleophile is present on an adjacent position.

One probable cyclization pathway involves the formation of an oxazolopyridine ring system. This type of reaction has been observed in the synthesis of 2'-hydroxyoxazolo[4',5':2,3]pyridine, where 2-amino-3-hydroxypyridine (B21099) reacts with ethyl chloroformate. rsc.org In the case of this compound, if the molecule were to undergo hydrolysis or if a nucleophilic group were introduced at the 2 or 4-position, an intramolecular attack on the electrophilic carbonyl carbon of the chloroformate could occur.

For instance, if a hydroxyl group were present at the 2-position, a rapid intramolecular cyclization would be expected, leading to the formation of a stable five-membered oxazolone (B7731731) ring fused to the pyridine core. The general mechanism for such a cyclization would involve the nucleophilic attack of the hydroxyl group's oxygen atom on the chloroformate's carbonyl carbon, followed by the expulsion of a chloride ion.

While direct evidence for rearrangements of this compound is scarce, the potential for such transformations is an important aspect of its chemical profile. The reaction conditions, such as temperature, solvent, and the presence of catalysts or other reagents, would play a critical role in directing the reaction towards either intermolecular reactions or intramolecular cyclization.

Influence of Pyridine Nitrogen and Substituents on Reaction Energetics and Selectivity

The reactivity, reaction energetics, and selectivity of this compound are intricately governed by the electronic and steric effects of the pyridine nitrogen atom and the ethyl and methyl substituents on the aromatic ring.

The pyridine nitrogen, being more electronegative than carbon, exerts a significant electron-withdrawing inductive effect (-I effect) on the entire ring system. This effect deactivates the pyridine ring towards electrophilic attack compared to benzene (B151609). uoanbar.edu.iq However, it also plays a crucial role in activating the ring for nucleophilic substitution, particularly at the ortho and para positions (2, 4, and 6-positions). In the context of this compound, the nitrogen atom's proximity to the substituents and the chloroformate group modulates their electronic influence.

The ethyl group at the 2-position and the methyl group at the 6-position are both electron-donating groups through an inductive effect (+I effect). This electron donation partially counteracts the deactivating effect of the pyridine nitrogen, thereby increasing the electron density of the ring relative to an unsubstituted pyridine. This increased electron density can influence the rate and regioselectivity of reactions involving the chloroformate group. Computational studies on substituted pyridines have shown that electron-donating groups can increase the electron density around the metal center in coordinated complexes, which can be extrapolated to understand the nucleophilicity of the pyridine nitrogen itself. nih.govnih.gov

The position of the chloroformate group at the 3-position (meta to the nitrogen) is significant. Electrophilic attack on the pyridine ring is generally disfavored, but if it were to occur, it would preferentially happen at the 3 and 5-positions, which have a higher electron density compared to the 2, 4, and 6-positions. uoanbar.edu.iq Conversely, nucleophilic attack is favored at the positions ortho and para to the nitrogen. The placement of the reactive chloroformate group at a meta position influences its susceptibility to both intramolecular and intermolecular nucleophilic attack.

Steric hindrance from the ethyl and methyl groups at the 2 and 6-positions can also play a crucial role in determining the selectivity of reactions. These bulky groups can shield the adjacent pyridine nitrogen and the 3-position from attack by large reagents, thereby directing reactions to less sterically hindered sites. This steric congestion can influence the approach of nucleophiles or catalysts, favoring certain reaction pathways over others.

A summary of the expected influences of the pyridine nitrogen and the alkyl substituents on the reactivity of this compound is presented in the table below.

| Feature | Influence on Reactivity | Effect on Reaction Energetics | Impact on Selectivity |

| Pyridine Nitrogen | Electron-withdrawing (-I effect), deactivates ring to electrophilic attack, activates ring to nucleophilic attack. | Increases activation energy for electrophilic substitution. Lowers activation energy for nucleophilic substitution at ortho/para positions. | Directs nucleophilic attack to the 2, 4, and 6-positions. |

| 2-Ethyl Group | Electron-donating (+I effect), increases electron density of the ring. | May slightly increase the activation energy for nucleophilic attack on the adjacent chloroformate. | Provides steric hindrance around the 2 and 3-positions, potentially directing attack to other sites. |

| 6-Methyl Group | Electron-donating (+I effect), increases electron density of the ring. | Contributes to the overall electron-donating character of the substituted ring. | Provides steric hindrance around the 6-position and the pyridine nitrogen. |

Strategic Applications of 2 Ethyl 6 Methylpyridin 3 Yl Chloroformate in Complex Organic Synthesis

Role in Nitrogen Protection and Deprotection Strategies for Pyridyl-Containing Systems

Chloroformates are standard reagents for the introduction of carbamate (B1207046) protecting groups for amines, a strategy valued for its reliability and the stability of the resulting carbamate linkage. wikipedia.org In this context, 2-Ethyl-6-methylpyridin-3-yl chloroformate would react with primary or secondary amines to form the corresponding N-alkoxycarbonyl or N-aryloxycarbonyl derivatives. The resulting carbamate serves to moderate the nucleophilicity and basicity of the nitrogen atom, protecting it from undesired reactions during subsequent synthetic steps.

Table 1: General Reaction for Nitrogen Protection

| Reactant 1 | Reactant 2 | Product Type | Bond Formed |

| This compound | Primary/Secondary Amine (R-NH₂) | Carbamate | N-COO |

Activation of Carboxylic Acids and Alcohols in Pyridine (B92270) Chemistry

A primary application of chloroformates in organic synthesis is the activation of carboxylic acids for the formation of esters and amides. wikipedia.org This is accomplished through the formation of a mixed anhydride (B1165640), which is significantly more reactive toward nucleophiles than the parent carboxylic acid. google.comhighfine.com

The reaction of this compound with a carboxylic acid, typically in the presence of a tertiary amine base, would yield a mixed carbonic-carboxylic anhydride. researchgate.netgoogle.com This activated intermediate can then react in situ with an alcohol or an amine to provide the desired ester or amide, respectively, with the release of 2-ethyl-6-methyl-3-hydroxypyridine and carbon dioxide as byproducts. This method is a cornerstone of peptide synthesis and is valued for its mild conditions and rapid reaction rates. researchgate.net

Similarly, alcohols can be activated by reacting with the chloroformate to form a carbonate ester. wikipedia.org This carbonate can then act as a reactive intermediate for further functionalization.

Table 2: Activation of Carboxylic Acids via Mixed Anhydride Formation

| Reactant 1 | Reactant 2 | Base (Typical) | Intermediate | Subsequent Nucleophile | Final Product |

| This compound | Carboxylic Acid (R-COOH) | Triethylamine (B128534), N-Methylmorpholine | Mixed Anhydride | Amine (R'-NH₂) | Amide (R-CONHR') |

| This compound | Carboxylic Acid (R-COOH) | Triethylamine, N-Methylmorpholine | Mixed Anhydride | Alcohol (R'-OH) | Ester (R-COOR') |

Construction of Heterocyclic Systems Incorporating the 2-Ethyl-6-methylpyridyl Moiety

The structure of this compound makes it a potential building block for synthesizing more complex molecules where the 2-ethyl-6-methylpyridyl unit is a key structural motif.

Synthesis of Substituted Pyridines and Dihydropyridines

While classical methods like the Hantzsch synthesis are commonly used for dihydropyridine (B1217469) construction, chloroformates can participate in novel synthetic routes. organic-chemistry.orgbeilstein-journals.org For instance, the reaction of pyridine with organocuprates in the presence of a chloroformate like methyl chloroformate is known to produce 1,4-dihydropyridine (B1200194) derivatives. cdnsciencepub.comcdnsciencepub.com By analogy, this compound could potentially be used in similar contexts, acting as an electrophile to trap intermediates in pyridine functionalization reactions, though such specific applications are not documented.

Formation of Pyridyl-Containing Urea (B33335) Derivatives

Urea derivatives are a significant class of compounds in medicinal chemistry and materials science. nih.gov The most direct route to unsymmetrical ureas involves the reaction of an amine with an isocyanate. organic-chemistry.org Alternatively, chloroformates provide a reliable pathway by reacting with a primary or secondary amine to form a carbamate intermediate, which can then be reacted with another amine. A more direct approach is the sequential reaction of the chloroformate, first with one amine and then another.

Specifically, this compound would react with an amine (R-NH₂) to yield an N-(2-ethyl-6-methylpyridin-3-yloxycarbonyl)amine. Further reaction with a second amine would lead to the formation of an unsymmetrical urea incorporating the pyridyl moiety. researchgate.net This approach avoids the handling of potentially unstable isocyanates. google.comgoogle.com

Utility in Convergent Synthesis of Advanced Intermediates

In a convergent synthetic strategy, complex molecules are assembled from previously prepared, advanced intermediates. The reactivity of the chloroformate group makes this compound an ideal reagent for linking molecular fragments.

Incorporation into Polycyclic and Macrocyclic Architectures

Macrocyclization is a critical step in the synthesis of many natural products and other complex molecules. nih.gov This intramolecular reaction often requires the activation of a functional group, such as a carboxylic acid, at one end of a linear precursor to facilitate ring closure with a nucleophile at the other end.

By incorporating this compound into a linear precursor, a terminal alcohol or amine could be converted into a carbonate or carbamate, respectively. Alternatively, a terminal carboxylic acid could be activated as a mixed anhydride. These activated functional groups could then undergo an intramolecular reaction to form a large ring structure. The geometry of the pyridyl group could also serve as a template or a rigid linker to pre-organize the linear precursor, favoring the desired macrocyclization over intermolecular polymerization. acs.orgresearchgate.netnih.gov

Catalytic Methodologies Utilizing Pyyridyl Chloroformate Intermediates

The strategic use of pyridyl chloroformates as reactive intermediates has opened avenues for novel catalytic transformations in organic synthesis. While direct catalytic applications of this compound are not extensively documented in dedicated studies, its reactivity can be inferred from established catalytic methodologies involving analogous chloroformate compounds. These methodologies primarily leverage the reactivity of the chloroformate group in transition metal-catalyzed cross-coupling reactions, where the pyridyl moiety can act as a directing group or a tunable electronic component.

One of the most significant catalytic applications for chloroformates is in palladium-catalyzed cross-coupling reactions. These reactions provide a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. For instance, the Suzuki-Miyaura coupling, a cornerstone of modern organic synthesis, has been adapted for the use of chloroformates as electrophilic partners. In this context, a pyridyl chloroformate, such as this compound, could potentially react with an organoboron reagent in the presence of a palladium catalyst to form a new carbon-carbon bond, yielding a pyridyl carboxylate ester. The general mechanism for such a reaction involves the oxidative addition of the chloroformate to a Pd(0) species, followed by transmetalation with the organoboron compound and subsequent reductive elimination to afford the coupled product and regenerate the catalyst.

Similarly, palladium-catalyzed cross-coupling reactions between chloroformates and arenediazonium tetrafluoroborate (B81430) salts have been described, resulting in the formation of aryl carboxylic esters. researchgate.net This methodology offers an alternative route to biaryl esters and could be applicable to pyridyl chloroformates. The reaction proceeds in the presence of catalytic amounts of a palladium source, such as palladium(II) acetate. researchgate.net

Another emerging area is the use of dual catalytic systems, such as the combination of nickel and photoredox catalysis, for the cross-coupling of unactivated C(sp³)–H bonds with chloroformates. nih.gov This approach allows for the direct formation of esters from simple alkanes and chloroformates under mild conditions. nih.gov The proposed catalytic cycle involves the oxidative addition of the chloroformate to a Ni(0) complex. nih.gov A photoredox catalyst is responsible for the generation of a radical from the alkane, which then engages in the nickel catalytic cycle. nih.gov The potential application of this compound in such a system could provide a direct route to novel pyridyl esters from simple hydrocarbon feedstocks.

While the aforementioned catalytic methodologies have been established for various aryl and alkyl chloroformates, their specific application to this compound would require empirical validation. The electronic properties of the substituted pyridine ring could influence the reactivity of the chloroformate and the efficiency of the catalytic cycle. The following table summarizes the key features of these potential catalytic applications.

| Catalytic Methodology | Catalyst System | Potential Reactant for Pyridyl Chloroformate | Potential Product |

| Suzuki-Miyaura Coupling | Palladium catalyst (e.g., Pd(PPh₃)₄) and a base | Organoboron reagent (e.g., Arylboronic acid) | Pyridyl arylcarboxylate |

| Coupling with Arenediazonium Salts | Palladium catalyst (e.g., Pd(OAc)₂) | Arenediazonium tetrafluoroborate | Pyridyl arylcarboxylate |

| Nickel-Photoredox C(sp³)–H Cross-Coupling | Nickel catalyst and a photoredox catalyst | Alkane | Pyridyl alkylcarboxylate |

It is important to note that the reactivity of pyridyl chloroformates can also be harnessed in other contexts. For example, in the palladium-catalyzed C(sp³)–H allylation of 4-alkylpyridines, the in situ formation of an alkylidene dihydropyridine from the reaction with a chloroformate is a key step. researchgate.netnih.gov However, this specific methodology is not directly applicable to 3-hydroxypyridine (B118123) derivatives like 2-Ethyl-6-methylpyridin-3-ol, as the formation of the required resonance-stabilized intermediate is not favored. nih.gov

No Public Research Found for Computational and Theoretical Investigations of this compound

Following a comprehensive search of publicly available scientific literature and chemical databases, no specific computational or theoretical studies were found for the compound "this compound." The CAS number for this compound has been identified as 1702234-22-7. However, searches using this identifier and various related chemical terms did not yield any peer-reviewed articles or database entries containing the specific information required to populate the requested article outline.

The requested article structure is highly detailed, focusing on specific quantum chemical calculations, reaction pathway analyses, and kinetic modeling for this particular molecule. This includes:

Density Functional Theory (DFT) studies on its ground state properties.

Ab initio calculations of its transition states.

Mapping of its unimolecular dissociation pathways.

Kinetic modeling of its thermal and photochemical processes.

Mechanistic predictions for its reactivity.

While general information exists on the reactivity of pyridines with chloroformates and computational methodologies such as DFT and ab initio calculations are widely applied to various organic molecules, the specific application of these methods to this compound has not been reported in the accessible literature. Research is available on the precursor, 2-Ethyl-6-methylpyridin-3-ol, but this does not extend to the chloroformate derivative in a computational context.

Without published research data on electronic structure, energetics, potential energy surfaces, and reaction kinetics for this compound, it is not possible to generate a scientifically accurate and informative article that adheres to the specified detailed outline. Creating such content would require fabricating data and research findings, which falls outside the scope of factual reporting.

Therefore, the content for the requested article on the "Computational and Theoretical Investigations of this compound" cannot be generated at this time due to a lack of available scientific research on the subject.

Computational and Theoretical Investigations of 2 Ethyl 6 Methylpyridin 3 Yl Chloroformate

Spectroscopic Property Simulations and Experimental Validation

Computational chemistry provides a powerful lens through which the spectroscopic properties of molecules like 2-Ethyl-6-methylpyridin-3-yl chloroformate can be predicted and understood. By employing theoretical models, it is possible to simulate various types of spectra, offering insights that complement and guide experimental validation. These simulations are not merely predictive; they provide a fundamental understanding of the relationship between a molecule's electronic structure and its interaction with electromagnetic radiation.

The validation of these computational models is achieved by comparing the simulated spectra with experimentally obtained data. A high degree of correlation between theoretical and experimental results lends confidence to the computational model and allows for a more detailed interpretation of the experimental findings. For instance, vibrational frequencies calculated using methods like Density Functional Theory (DFT) can be matched with peaks in experimental Infrared (IR) and Raman spectra, aiding in the assignment of vibrational modes. Similarly, electronic transition energies can be calculated to interpret UV-Visible spectra.

Such a combined computational and experimental approach is crucial for a comprehensive characterization of novel compounds. While specific experimental data for this compound is not extensively available in the public domain, the principles of such investigations can be outlined based on established methodologies for similar aromatic and heterocyclic compounds. researchgate.netresearchgate.net

Photoelectron Spectroscopy Insights into Ionization and Fragmentation

Photoelectron spectroscopy (PES) is a potent experimental technique for probing the electronic structure of molecules by measuring the kinetic energies of electrons ejected upon photoionization. libretexts.org This technique provides direct information about the ionization energies of electrons in different molecular orbitals. When coupled with computational methods, PES can offer a detailed picture of a molecule's electronic makeup and predict its behavior upon ionization, including subsequent fragmentation pathways. researchgate.netresearchgate.net

Upon irradiation with a high-energy photon, a molecule like this compound can be ionized. The energy required to remove an electron from a specific molecular orbital is its ionization potential. A photoelectron spectrum plots the number of photoelectrons detected versus their kinetic energy, which can be converted to a scale of ionization energies. Each band in the spectrum corresponds to the ionization from a different molecular orbital. The fine structure within these bands can also provide information about the vibrational energy levels of the resulting cation. libretexts.org

Computational simulations, typically using quantum mechanical methods, can predict the ionization energies and the character of the molecular orbitals. For substituted pyridine (B92270) derivatives, the highest occupied molecular orbitals (HOMOs) are often associated with the π-system of the aromatic ring and the lone pair electrons on the nitrogen atom. researchgate.net The presence of substituents, such as the ethyl, methyl, and chloroformate groups in this compound, would be expected to influence the energies of these orbitals.

For instance, electron-donating groups like ethyl and methyl would likely raise the energy of the π-orbitals, leading to lower ionization potentials. Conversely, the electron-withdrawing chloroformate group would be expected to lower the energy of these orbitals, increasing the ionization potentials. Theoretical calculations can quantify these effects and help in assigning the bands in a hypothetical photoelectron spectrum.

If the energy of the ionizing radiation is sufficiently high, the molecular cation formed can be in an excited state, leading to fragmentation. The fragmentation patterns can be analyzed using mass spectrometry techniques coupled with photoionization. For pyridine and its derivatives, common fragmentation pathways involve the loss of small neutral molecules like HCN or HNC, leading to the formation of various smaller cationic fragments. rsc.orgacs.org The specific fragmentation of the pyridine ring can be influenced by the position and nature of the substituents. nih.gov

Computational studies can explore the potential energy surfaces of the molecular cation to identify the most likely fragmentation pathways and the appearance energies of the fragment ions. This theoretical insight is invaluable for interpreting the experimental mass spectra.

Below is a hypothetical data table illustrating the kind of information that could be generated from a combined experimental and computational photoelectron spectroscopy study of this compound. The values are illustrative and based on general trends for substituted pyridines.

Table 1: Simulated Ionization Energies and Fragmentation Data for this compound

| Molecular Orbital | Calculated Ionization Energy (eV) | Primary Fragmentation Pathway | Key Fragment Ions (m/z) |

| HOMO (π-ring) | 8.95 | Loss of Cl | C10H12NO2+ |

| HOMO-1 (n-N) | 9.80 | Loss of COCl | C9H12N+ |

| HOMO-2 (π-ring) | 10.50 | Ring cleavage | C4H4+, C5H5N+ |

| HOMO-3 (σ-chloroformate) | 11.20 | Loss of C2H5 | C8H7ClNO2+ |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific experimental or computational studies on this compound are not publicly available.

This integrated approach of spectroscopic simulation and experimental validation provides a robust framework for understanding the electronic properties and reactivity of complex organic molecules.

Future Perspectives and Research Trajectories for 2 Ethyl 6 Methylpyridin 3 Yl Chloroformate

Sustainable Synthesis Approaches for Pyridyl Chloroformates

The development of environmentally benign and efficient methods for the synthesis of pyridyl chloroformates, including 2-Ethyl-6-methylpyridin-3-yl chloroformate, is a critical area of future research. Traditional methods often rely on hazardous reagents like phosgene (B1210022). A "photo-on-demand" synthesis approach offers a safer alternative by generating chloroformates in situ from chloroform (B151607) and an alcohol using UV light and oxygen, thus avoiding the handling of toxic gases. organic-chemistry.org This method's applicability to pyridine-based alcohols could significantly improve the safety and sustainability of producing this compound.

Further embracing the principles of green chemistry, future synthetic strategies will likely focus on:

Solvent-Free Reactions: Investigating solid-state or melt-phase reactions to minimize solvent waste. mdpi.com

Aqueous Media: Exploring the use of water as a solvent, which is non-toxic, non-flammable, and abundant. mdpi.comnih.gov

Microwave-Assisted Synthesis: Utilizing microwave irradiation to accelerate reaction rates, improve yields, and reduce energy consumption. mdpi.com

Catalytic Approaches: Designing and employing catalysts to enable reactions under milder conditions and with higher atom economy. nih.gov

These green chemistry approaches aim to reduce the environmental footprint associated with the synthesis of pyridyl chloroformates, making them more accessible and economically viable for broader applications. nih.govnih.gov

Chemo- and Regioselective Transformations for Diverse Product Derivatization

The chloroformate group is a versatile handle for chemical derivatization, reacting readily with a wide range of nucleophiles. mdpi.comnih.gov A key area of future research will be the development of highly chemo- and regioselective transformations of this compound to generate a diverse library of novel compounds.

The inherent reactivity of the pyridine (B92270) ring and its substituents presents both a challenge and an opportunity for selective modifications. For instance, the divergent reactivity of alkylpyridines towards chloroformates can be exploited to achieve selective functionalization at different positions. researchgate.netrsc.org Future studies will likely focus on:

Orthogonal Protecting Group Strategies: Developing strategies to selectively protect and deprotect different functional groups on the pyridine ring, allowing for precise control over the reaction sequence.

Directed Metalation: Utilizing directing groups to achieve regioselective functionalization of the pyridine core.

Enzymatic Transformations: Employing enzymes as catalysts to achieve high levels of chemo-, regio-, and stereoselectivity in the derivatization of the molecule.

These approaches will enable the synthesis of a wide array of derivatives with tailored properties for applications in medicinal chemistry, materials science, and agrochemicals.

Exploration of Novel Reaction Catalysis and Green Chemistry Principles

Catalysis will play a pivotal role in unlocking the full potential of this compound. The development of novel catalysts can lead to more efficient, selective, and environmentally friendly transformations. Palladium-catalyzed reactions, for example, have been shown to be effective for the allylation of 4-alkylpyridines using chloroformate activation. rsc.org

Future research in this area will likely concentrate on:

Transition Metal Catalysis: Exploring a broader range of transition metals (e.g., copper, nickel, iron) for novel cross-coupling and functionalization reactions.

Organocatalysis: Designing and applying small organic molecules as catalysts to avoid the use of potentially toxic and expensive metals.

Biocatalysis: Harnessing the power of enzymes to catalyze reactions with high specificity and under mild conditions.

The integration of these catalytic systems with green chemistry principles, such as the use of renewable feedstocks and the minimization of waste, will be a central theme in the future development of this compound chemistry. nih.gov

Development of High-Throughput Screening Methodologies for Reactivity Profiling

To accelerate the discovery of new applications for this compound, high-throughput screening (HTS) methodologies will be indispensable. HTS allows for the rapid and parallel execution of a large number of reactions, enabling the efficient profiling of the compound's reactivity with a diverse set of reactants and catalysts. merckmillipore.com

Future efforts in this domain will involve:

Miniaturization and Automation: Utilizing robotic platforms to perform reactions in microplate formats, significantly reducing the amount of reagents and time required.

Development of Rapid Analytical Techniques: Employing techniques such as mass spectrometry and fluorescence-based assays for the rapid analysis of reaction outcomes.

Combinatorial Chemistry: Generating large libraries of derivatives by reacting this compound with a wide range of building blocks.

HTS will not only accelerate the discovery of new reactions and products but also provide valuable data for understanding the structure-activity relationships of its derivatives.

Advanced Computational Design and Prediction of Novel Pyridyl Chloroformate Applications

Computational chemistry and molecular modeling are powerful tools for predicting the properties and reactivity of molecules, thereby guiding experimental efforts. In the context of this compound, computational approaches can be used to:

Predict Reactivity: Employing quantum mechanical calculations to predict the reactivity of the chloroformate group and other functional sites on the molecule.

Design Novel Derivatives: Using molecular docking and other computational techniques to design derivatives with specific biological activities or material properties. mdpi.com

Elucidate Reaction Mechanisms: Utilizing computational methods to understand the detailed mechanisms of reactions involving this compound, which can aid in the optimization of reaction conditions.

The synergy between computational prediction and experimental validation will be crucial for the rational design of new applications for this versatile compound. By leveraging these advanced computational tools, researchers can more efficiently explore the vast chemical space accessible from this compound and identify promising candidates for further development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.